5-chloro-4-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One key intermediate is 4-chlorobenzoyl chloride , which serves as a precursor. This intermediate can be prepared by reacting 4-chlorobenzoic acid with thionyl chloride. Subsequently, the reaction of 4-chlorobenzoyl chloride with an appropriate amine (such as methylamine) yields the desired product. The overall synthetic route requires careful optimization to achieve high yields and purity .
Scientific Research Applications
Antimicrobial Applications
A series of compounds synthesized from similar structures have been tested against Mycobacterium tuberculosis, showing significant activity against both susceptible and INH-resistant strains. These compounds have been identified as inhibitors of mycolic acid biosynthesis, which is a crucial component in the cell wall of mycobacteria, suggesting potential as antimycobacterial agents (Almeida da Silva et al., 2008). Additionally, various derivatives have been evaluated for their antibacterial properties, indicating broad-spectrum antimicrobial activities, and some showing moderate to good anti-oxidant activities (Bhat et al., 2016).
Herbicidal Applications
Research into the herbicidal activity of pyrazole derivatives has revealed that certain compounds exhibit significant effectiveness against agricultural pests. For instance, derivatives have been shown to possess excellent herbicidal activities at low concentrations, with specific compounds demonstrating bleaching activity to green weeds and effective post-emergence herbicidal effects against common agricultural pests (Kang et al., 2015). This suggests potential utility in developing new herbicides with targeted modes of action.
Chemical Synthesis and Characterization
Properties
IUPAC Name |
[(E)-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O2/c1-21-11(15)9(10(20-21)13(16,17)18)6-19-23-12(22)7-2-4-8(14)5-3-7/h2-6H,1H3/b19-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFHMKGETYGQQE-KPSZGOFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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